
3-Hydroxy-2-(hydroxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride under specific conditions. This method is advantageous due to its mild reaction conditions and low production cost .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of green chemistry principles. For example, the use of ionic liquids as solvents and catalysts can simplify the separation process and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products:
Oxidation: Products include 3-hydroxy-2-formylbenzonitrile and 3-hydroxy-2-carboxybenzonitrile.
Reduction: Products include 3-hydroxy-2-(aminomethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and hydroxyl groups.
Industry: Used in the production of dyes, coatings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)benzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways.
Comparación Con Compuestos Similares
Benzonitrile: Lacks the hydroxyl and hydroxymethyl groups, making it less reactive in certain chemical reactions.
4-Hydroxybenzonitrile: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
3-Hydroxybenzonitrile: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness: 3-Hydroxy-2-(hydroxymethyl)benzonitrile is unique due to the presence of both hydroxyl and nitrile groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
3-hydroxy-2-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H7NO2/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,10-11H,5H2 |
Clave InChI |
BOYHUFLBUINSDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


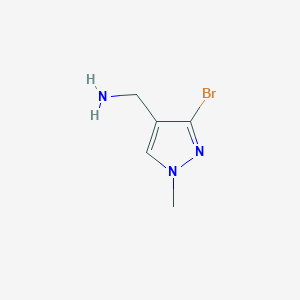



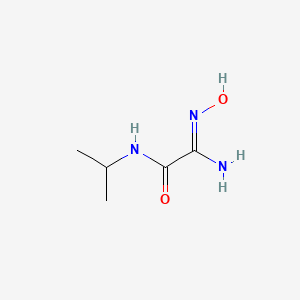
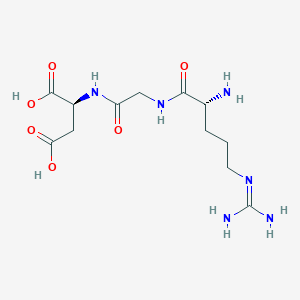
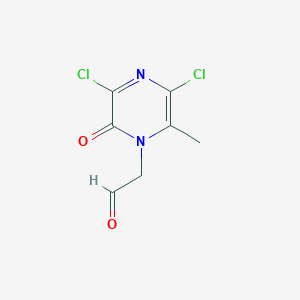
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)


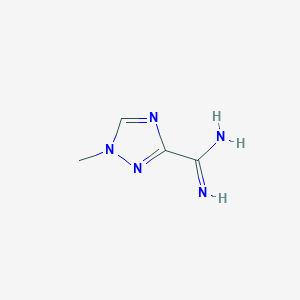
![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)

